molecular formula C14H13F2NO2S B4755793 N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide

N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide

Cat. No. B4755793
M. Wt: 297.32 g/mol
InChI Key: RUPULVBKWUXYIC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide, also known as DFM-1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DFM-1 is a sulfonamide derivative that has been shown to possess potent anti-cancer properties, making it a promising candidate for cancer treatment.

Mechanism of Action

N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and plays a critical role in tumor growth and survival. N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in tumor cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-cancer properties, N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide is its specificity for CAIX, which makes it a useful tool for studying the role of CAIX in cancer biology. However, N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, the synthesis of N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide is complex and requires multiple steps, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide. One area of interest is the development of more efficient synthesis methods for N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide, which would increase its availability for research and potential clinical use. Additionally, further studies are needed to elucidate the pharmacokinetic and pharmacodynamic properties of N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide, which would inform its potential use in cancer treatment. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide as a cancer therapeutic.

Scientific Research Applications

N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth in various cancer cell lines, including breast, lung, and colon cancer. N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-10-4-2-3-5-11(10)9-20(18,19)17-12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPULVBKWUXYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-1-(2-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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